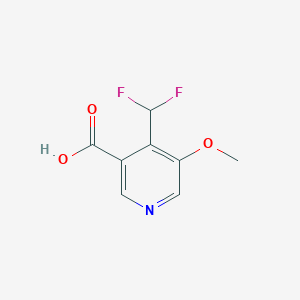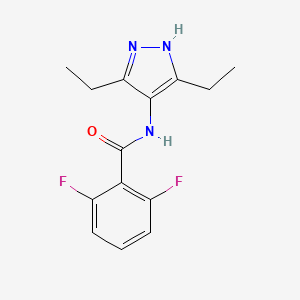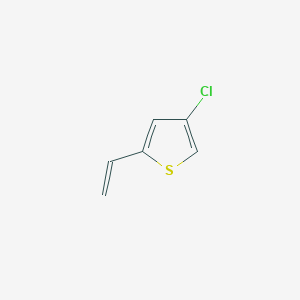
4-Chloro-2-vinylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-vinylthiophene is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom at the 4-position and a vinyl group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-vinylthiophene typically involves the chlorination of 2-vinylthiophene. One common method is the reaction of 2-vinylthiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-2-vinylthiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of 4-chloro-2-vinylsulfoxide or 4-chloro-2-vinylsulfone.
Reduction: Formation of 4-chloro-2-ethylthiophene.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-vinylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals due to its ability to modulate biological pathways.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-vinylthiophene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell proliferation pathways or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Vinylthiophene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chlorothiophene: Lacks the vinyl group, which reduces its utility in polymerization reactions.
2,5-Dichlorothiophene: Contains two chlorine atoms, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-vinylthiophene is unique due to the presence of both a chlorine atom and a vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs .
Propiedades
Fórmula molecular |
C6H5ClS |
|---|---|
Peso molecular |
144.62 g/mol |
Nombre IUPAC |
4-chloro-2-ethenylthiophene |
InChI |
InChI=1S/C6H5ClS/c1-2-6-3-5(7)4-8-6/h2-4H,1H2 |
Clave InChI |
FZBIFLXFFDZTTC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


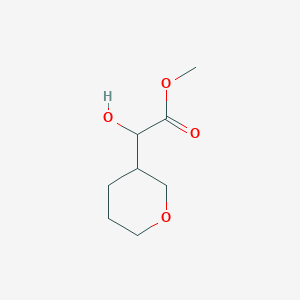
![3-[4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)piperazin-1-yl]propanoic acid](/img/structure/B13613776.png)
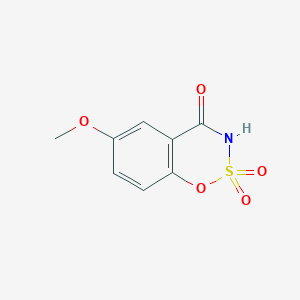
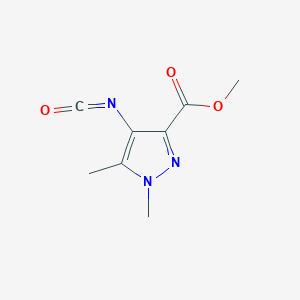
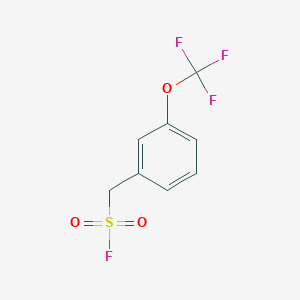
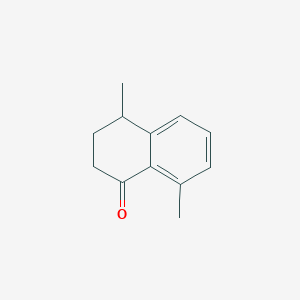
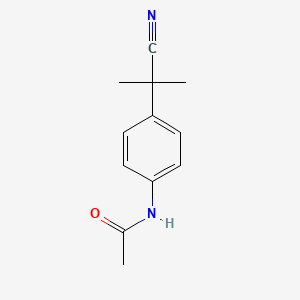
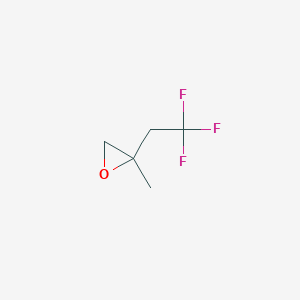
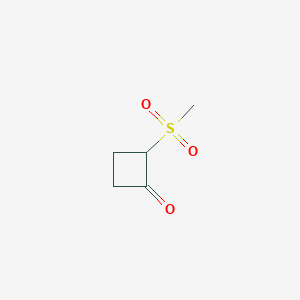
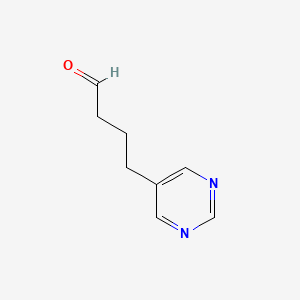
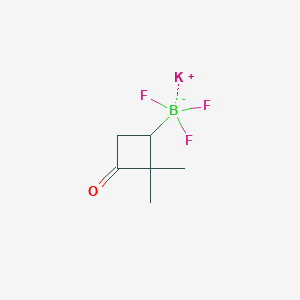
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)
